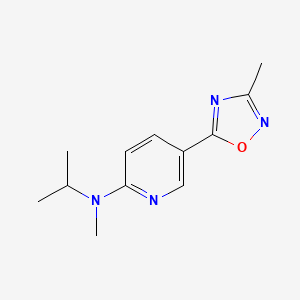
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine, also known as IMX-942, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine involves the inhibition of bacterial cell wall synthesis by targeting the enzyme MurB. This enzyme is involved in the synthesis of peptidoglycan, which is an essential component of the bacterial cell wall. By inhibiting this enzyme, N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine prevents the formation of the cell wall, leading to bacterial cell death.
Biochemical and physiological effects:
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has been shown to have a low toxicity profile, making it a potential candidate for the development of new antibiotics. It has also been shown to have good pharmacokinetic properties, meaning that it is easily absorbed, distributed, metabolized, and excreted by the body. In addition, it has been shown to have good stability in various biological fluids, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine in lab experiments is its low toxicity profile, which makes it a safer alternative to other antibacterial agents. However, one limitation is that it may not be effective against all types of bacteria, as its mechanism of action targets a specific enzyme involved in bacterial cell wall synthesis.
Orientations Futures
There are several future directions for the study of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine. One direction is the development of new antibiotics based on the structure of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine. Another direction is the study of its potential use as an analgesic and anesthetic agent. Additionally, further research is needed to determine its effectiveness against different types of bacteria and to optimize its pharmacokinetic properties for use in humans.
In conclusion, N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. Further research is needed to determine its full potential as a new antibiotic and to optimize its pharmacokinetic properties for use in humans.
Méthodes De Synthèse
The synthesis of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine involves the reaction of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine with N-isopropyl-N-methylamine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography, recrystallization, or HPLC.
Applications De Recherche Scientifique
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has been studied extensively for its potential applications in the field of medicine. It has been shown to have antibacterial and anti-inflammatory properties, making it a potential candidate for the treatment of various infections and inflammatory diseases. It has also been studied for its potential use as an analgesic and anesthetic agent.
Propriétés
IUPAC Name |
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8(2)16(4)11-6-5-10(7-13-11)12-14-9(3)15-17-12/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHPPLZKFBFKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)

![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)

![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)
![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)

![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)